5-cyclopropyl-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide
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Description
5-cyclopropyl-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C24H18N6O4 and its molecular weight is 454.446. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- A study focused on the synthesis of novel pyrazolopyrimidines derivatives, examining their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the significance of such compounds in developing new therapeutic agents (Rahmouni et al., 2016).
Antiviral Activity
- Research into heterocyclic compounds based on bromophenyl azo-phenyl-furanone derivatives demonstrated significant anti-avian influenza virus (H5N1) activity. This suggests the potential use of these compounds in antiviral therapies (Flefel et al., 2012).
Syntheses and Reactions
- The synthesis and reactions of α-acetylenic ketones containing a nitrofuran ring were studied, providing insights into the chemistry of such compounds and their potential applications (Sasaki & Yoshioka, 1971).
Antiprotozoal Activities
- Isoxazole derivatives, including 3,5-diphenylisoxazoles, were synthesized and assessed for their in vitro antiprotozoal activities. This research underscores the potential of these compounds in treating protozoal infections (Patrick et al., 2007).
Novel Syntheses and Characterizations
- The synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition was achieved. This contributes to the understanding of the chemical properties and potential applications of these compounds (Rahmouni et al., 2014).
Properties
IUPAC Name |
5-cyclopropyl-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O4/c31-22-13-16(14-5-2-1-3-6-14)25-24(27-22)30-21(12-17(28-30)19-7-4-10-33-19)26-23(32)18-11-20(34-29-18)15-8-9-15/h1-7,10-13,15H,8-9H2,(H,26,32)(H,25,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPAQBOEPGCGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC(=NN3C4=NC(=CC(=O)N4)C5=CC=CC=C5)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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